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molecular formula C4H6N2 B3429717 3-Aminocrotononitrile CAS No. 763-33-7

3-Aminocrotononitrile

Cat. No. B3429717
M. Wt: 82.10 g/mol
InChI Key: DELJOESCKJGFML-DUXPYHPUSA-N
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Patent
US04234594

Procedure details

5-chloro-2-methylphenylhydrazine HCl (80.32 g.) was reacted with 3-amino-2-butene nitrile (32.5 g.) as described in Example XLIII to give 60.5 g. product, mp 86°-87°.
Quantity
80.32 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl[C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([NH:9][NH2:10])[CH:8]=1.N[C:13]([CH3:17])=[CH:14][C:15]#[N:16]>>[NH2:16][C:15]1[N:9]([C:7]2[CH:8]=[CH:3][C:4]([Cl:1])=[CH:5][C:6]=2[CH3:11])[N:10]=[C:13]([CH3:17])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
80.32 g
Type
reactant
Smiles
Cl.ClC=1C=CC(=C(C1)NN)C
Name
Quantity
32.5 g
Type
reactant
Smiles
NC(=CC#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 60.5 g

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NN1C1=C(C=C(C=C1)Cl)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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